![molecular formula C4H8ClNO B2935944 4-Aminobut-2-yn-1-ol hydrochloride CAS No. 39711-80-3](/img/structure/B2935944.png)
4-Aminobut-2-yn-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Aminobut-2-yn-1-ol hydrochloride is a chemical compound with the CAS Number: 39711-80-3 . It has a molecular weight of 121.57 and is typically in a solid form .
Synthesis Analysis
The synthesis of 4-Aminobut-2-yn-1-ol hydrochloride involves several steps. A solution of 4-phthalimidobut-2-yn-1-ol is treated with hydrazine hydrate. The reaction mixture is heated with reflux for 2 hours and after cooling to room temperature, the solvent is removed under reduced pressure . Water, ethanol, and conc. hydrochloric acid are added to the residue. The mixture is heated with reflux for 20 minutes and the precipitate is removed by filtration . The filtrate is concentrated under reduced pressure . The resulting 4-aminobut-2-yn-1-ol hydrochloride residue is crystallized from methanol as a white solid .Molecular Structure Analysis
The IUPAC name for 4-Aminobut-2-yn-1-ol hydrochloride is 4-amino-2-butyn-1-ol hydrochloride . The InChI code for this compound is 1S/C4H7NO.ClH/c5-3-1-2-4-6;/h6H,3-5H2;1H .Physical And Chemical Properties Analysis
4-Aminobut-2-yn-1-ol hydrochloride is a solid compound . It has a molecular weight of 121.57 . The compound has a purity of 95%Scientific Research Applications
Bioisosterism in Medicinal Chemistry
The study by Lolli et al. (2006) explores the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for the carboxy function in gamma-aminobutyric acid (GABA) related compounds. This research underscores the potential of using structural analogs to GABA for developing new pharmacological agents, demonstrating weak agonist profiles at GABA(A) receptors, which could inform drug design strategies leveraging 4-Aminobut-2-yn-1-ol hydrochloride derivatives (Lolli, Hansen, Rolando, Nielsen, Wellendorph, Madsen, Larsen, Kristiansen, Fruttero, Gasco, & Johansen, 2006).
Biocatalysis and Chiral Synthesis
Hernández et al. (2017) discuss the stereoselective synthesis of amino acids using a biocatalytic approach, highlighting the efficiency of enzymatic processes in producing chiral building blocks for drug development and industrial applications. This reflects the versatility of 4-Aminobut-2-yn-1-ol hydrochloride as a precursor in synthesizing complex biomolecules (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).
Corrosion Inhibition
Bentiss et al. (2009) demonstrate the use of 4-Aminobut-2-yn-1-ol hydrochloride derivatives in corrosion inhibition, showcasing the compound's potential in protecting metals against corrosion in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Tetrazole Derivatives and Chemical Reactivity
Research by Putis, Shuvalova, and Ostrovskii (2008) on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid provides insights into the reactivity of amino and carboxyl groups in synthesizing tetrazole compounds. This work may inform the development of new materials and pharmaceuticals with improved properties (Putis, Shuvalova, & Ostrovskii, 2008).
Plant Physiology and Metabolism
The role of 4-aminobutyrate in plants, as discussed by Narayan and Nair (1990), highlights its importance in stress response and metabolism, suggesting potential agricultural applications in enhancing stress tolerance and metabolic efficiency in crops (Narayan & Nair, 1990).
properties
IUPAC Name |
4-aminobut-2-yn-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c5-3-1-2-4-6;/h6H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQZIBHXEFVTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobut-2-yn-1-ol hydrochloride | |
CAS RN |
39711-80-3 |
Source
|
Record name | 4-aminobut-2-yn-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.